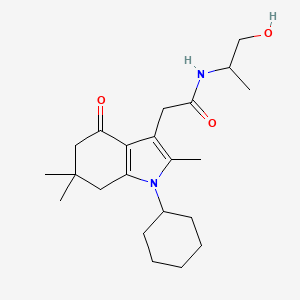![molecular formula C21H27FN2O3 B3818981 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B3818981.png)
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide
Descripción general
Descripción
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and motivation. By blocking the D3 receptor, this compound can modulate the activity of the dopaminergic system, leading to its therapeutic effects. This compound also has an affinity for the sigma-1 receptor, which is involved in the modulation of pain and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and noradrenaline in the prefrontal cortex, which is involved in mood regulation. This compound has also been found to reduce the activity of the amygdala, which is involved in anxiety and fear responses. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, indicating its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide has several advantages for lab experiments. It has high selectivity for the dopamine D3 receptor, making it a useful tool for studying the dopaminergic system. This compound is also stable and has good solubility in water, making it easy to handle in lab experiments. However, this compound has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide research. One potential direction is to investigate its potential use in the treatment of addiction, as the dopamine D3 receptor is involved in reward and motivation. Another direction is to optimize the pharmacokinetic properties of this compound to improve its bioavailability and efficacy. Additionally, further studies are needed to explore the safety and toxicity of this compound in preclinical and clinical settings.
Conclusion
This compound is a novel compound that has shown promising results in various preclinical studies. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it a valuable tool for studying the dopaminergic system. Further research is needed to fully explore the potential of this compound in various therapeutic areas.
Propiedades
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-26-14-12-24(21(25)20-7-4-13-27-20)15-17-8-10-23(11-9-17)16-18-5-2-3-6-19(18)22/h2-7,13,17H,8-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUQVOMAWVBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3818920.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B3818926.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B3818936.png)
![4-(1H-pyrazol-1-ylacetyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3818940.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3818945.png)
![N-(4-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl}phenyl)acetamide](/img/structure/B3818959.png)
![methyl (2S,4S)-4-[(2,6-dichlorobenzoyl)amino]-1-methylpyrrolidine-2-carboxylate](/img/structure/B3818965.png)
![N,N-dimethyl-2-[(1-methyl-3-phenylpropyl)amino]ethanesulfonamide](/img/structure/B3818973.png)
![1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B3818977.png)
![5-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B3818989.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3819005.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3819007.png)